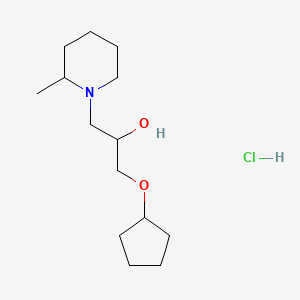
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with significant potential in various fields. Known for its complex structure, this compound contains a cyclopentyloxy group, a piperidine derivative, and a hydrochloride salt, making it fascinating for chemists and researchers alike.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Cyclopentyloxy Group Attachment: : Starting with cyclopentanol, the hydroxyl group is first protected, then reacted with an appropriate alkyl halide.
Formation of the Piperidine Derivative: : Next, the 2-methylpiperidine ring is synthesized through a cyclization reaction of an appropriate amine precursor.
Linking the Fragments: : The cyclopentyloxy and piperidine derivatives are linked through a propanol intermediate.
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treating it with hydrochloric acid. Industrial production may involve similar steps but scaled up and optimized for cost efficiency and yield.
Analyse Chemischer Reaktionen
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like KMnO4 or K2Cr2O7.
Reduction: : Reduction reactions can reduce the ketone back to an alcohol using agents like NaBH4 or LiAlH4.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or hydroxyl group, using reagents like alkyl halides or acyl chlorides. These reactions produce major products such as cyclopentyloxyketones, reduced alcohol derivatives, and various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride finds applications in:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : In biological studies to investigate its effects on various biological systems.
Medicine: : Potentially as a pharmaceutical agent with activity on specific molecular targets.
Industry: : Used in the manufacturing of specialized chemical products.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with certain receptors or enzymes in biological systems.
Pathways: : It may modulate specific biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol, 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibits unique properties:
Structural Differences: : The presence of the methyl group on the piperidine ring imparts distinct steric and electronic effects.
Chemical Behavior: : Its reactivity and stability may differ due to this structural variation. Other similar compounds include 1-(Cyclopentyloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol and 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol.
That should give you a solid foundation on this compound. What’s your next scientific inquiry?
Eigenschaften
IUPAC Name |
1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWGHXIENXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
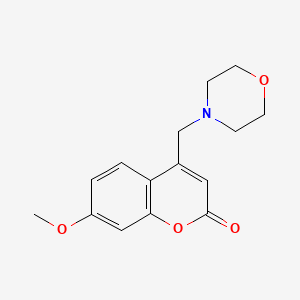
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
![1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2884201.png)
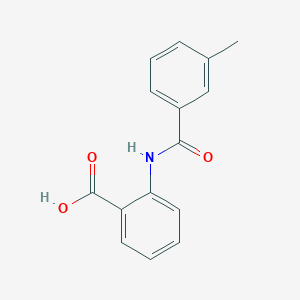
acetate](/img/structure/B2884206.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
![N-BENZYL-7-CHLORO-N-ETHYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2884213.png)
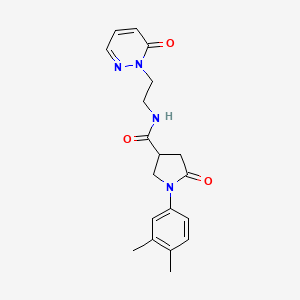
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)
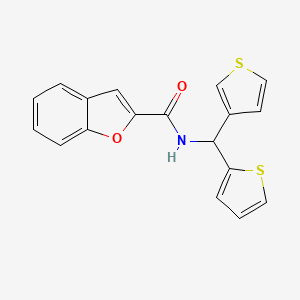
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
